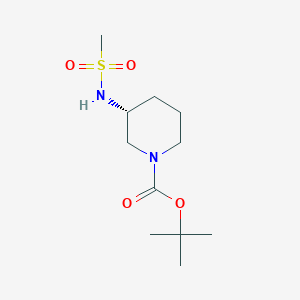

(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(methanesulfonamido)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZPFZHOHGKLCT-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669723 | |

| Record name | tert-Butyl (3R)-3-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002359-93-4 | |

| Record name | 1,1-Dimethylethyl (3R)-3-[(methylsulfonyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002359-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-[(methanesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Attachment of the Methylsulfonamido Group: This step involves the reaction of the piperidine derivative with a methylsulfonyl chloride in the presence of a base to form the methylsulfonamido group.

Formation of the Carboxylate Ester: The final step involves esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

The methylsulfonamido group distinguishes this compound from analogs with hydroxyl, amino, mercapto, or alkylamine substituents. Below is a systematic comparison:

Table 1: Substituent and Molecular Weight Comparisons

Key Observations :

- Methylsulfonamido vs.

- Mercapto Group : The thiol-containing analog () may exhibit distinct redox behavior and metal-binding properties, though its lower molecular weight suggests reduced steric bulk .

- Aminoethyl Substituent: The 2-aminoethyl variant () introduces a basic side chain, likely increasing solubility in acidic conditions .

Stereochemical and Ring Size Variations

Stereoisomerism

The (R)-configuration of the methylsulfonamido group is critical for chiral recognition in biological systems. For example, the (S)-isomer of tert-butyl 3-hydroxypiperidine-1-carboxylate (Similarity: 1.00) may exhibit divergent pharmacokinetic or target-binding profiles despite identical substituents .

Piperidine vs. Pyrrolidine Derivatives

Compounds like (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate (Similarity: 0.98) feature a 5-membered pyrrolidine ring, which introduces greater ring strain and altered conformational flexibility compared to the 6-membered piperidine core. This structural difference impacts binding affinity in enzyme-active sites .

Key Points :

- The methylsulfonamido group likely requires specialized sulfonylation steps, which may involve hazardous reagents (e.g., methanesulfonyl chloride) .

- Piperidine derivatives with unsaturated side chains (e.g., methylidene groups) exhibit distinct NMR profiles, as seen in , suggesting conformational constraints .

Docking and Computational Predictions

Methylsulfonamido-containing analogs may benefit from this method to predict binding poses, leveraging the sulfonamide's hydrogen-bonding capacity .

Biological Activity

(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS No. 1002359-93-4) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group, a methylsulfonamido group, and a carboxylate ester. The molecular formula is , with a molecular weight of approximately 278.37 g/mol. It appears as a white crystalline solid and is soluble in polar solvents such as methanol and ethanol, while insoluble in non-polar solvents like hexane .

Inhibition of Carbonic Anhydrase

Research indicates that this compound acts as a potent inhibitor of carbonic anhydrase , an enzyme that plays a crucial role in maintaining acid-base balance and facilitating carbon dioxide transport in biological systems. The inhibition of this enzyme suggests potential therapeutic applications in conditions related to enzyme dysregulation, such as glaucoma and certain types of edema.

The mechanism by which this compound inhibits carbonic anhydrase involves the interaction of the sulfonamide group with the active site of the enzyme. The structural features of the compound allow it to form hydrogen bonds with specific amino acid residues within the enzyme, thereby obstructing its catalytic activity. This interaction is critical for understanding how modifications to the compound's structure can enhance its inhibitory potency .

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable for various applications:

- Drug Development : Its ability to inhibit carbonic anhydrase positions it as a candidate for developing new therapeutic agents targeting respiratory and metabolic disorders.

- Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, demonstrating versatility in chemical reactions.

Comparative Analysis

A comparison table highlighting the biological activity of this compound with similar compounds is provided below:

| Compound Name | CAS Number | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 1002359-93-4 | Inhibits Carbonic Anhydrase | Forms hydrogen bonds with enzyme active site |

| (R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate | 159635-49-1 | Moderate Enzyme Inhibition | Similar binding interactions |

| tert-Butyl 4-methylenepiperidine-1-carboxylate | 181269-69-2 | Low Biological Activity | Lacks effective binding groups |

Case Studies

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound exhibited significant inhibition against carbonic anhydrase with an IC50 value indicating strong potency compared to other sulfonamide derivatives.

- Cell Viability Assay : Research on cell lines showed that at lower concentrations, the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. Optimization Tips :

- Use chiral auxiliaries or enantioselective catalysts to enhance stereochemical purity.

- Monitor reaction progress via TLC or HPLC to minimize byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

| Technique | Purpose | Methodological Application |

|---|---|---|

| NMR Spectroscopy | Confirm structure and stereochemistry | Analyze H and C spectra for peaks corresponding to tert-butyl (δ ~1.4 ppm), sulfonamide (δ ~3.0 ppm), and piperidine protons . |

| HPLC | Assess enantiomeric purity | Use a chiral column (e.g., Chiralpak AD-H) with mobile phase: hexane/isopropanol (90:10) . |

| Mass Spectrometry (MS) | Verify molecular weight | Electrospray ionization (ESI-MS) to detect [M+H] at m/z ~317 (CHNOS) . |

| Elemental Analysis | Validate empirical formula | Compare experimental C, H, N, S percentages with theoretical values . |

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep in a cool, dry place under inert gas (N or Ar) to prevent hydrolysis of the Boc group .

- Toxicity : Limited data available; treat as a potential acute toxin (Category 4 for oral/dermal/inhalation hazards) .

Advanced: How can computational docking methods like Glide predict the binding affinity of this compound with biological targets?

Answer:

- Ligand Preparation : Generate the 3D structure of the compound, optimize geometry using OPLS-AA force field, and assign protonation states at physiological pH .

- Receptor Grid Generation : Define the active site of the target protein (e.g., kinase or protease) using X-ray crystallography data.

- Docking Workflow :

- Rigid Docking : Initial positioning with systematic search.

- Flexible Optimization : Torsional sampling and energy minimization on OPLS-AA grid.

- Scoring : Use GlideScore (combining empirical and force-field terms) to rank poses .

- Validation : Compare RMSD of docked poses with co-crystallized ligands (<2 Å acceptable) .

Advanced: What strategies resolve contradictions in reported toxicity or reactivity data for this compound?

Answer:

- Cross-Validation : Perform parallel assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to confirm toxicity profiles .

- Contextual Analysis : Compare experimental conditions (e.g., solvent used in reactivity studies—DMSO vs. water) that may influence results .

- Literature Review : Prioritize peer-reviewed studies over vendor SDS sheets, which often lack comprehensive data .

Advanced: How does the stereochemistry at the piperidine ring influence the compound's pharmacological activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.